(2S,5S)-5-hydroxy-5-methyl-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid
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Overview
Description
(2S,5S)-5-hydroxy-5-methyl-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a hydroxyl group, a methyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-hydroxy-5-methyl-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a piperidine precursor, followed by selective hydroxylation and methylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on minimizing waste and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-hydroxy-5-methyl-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the thiophene ring or the piperidine ring.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the thiophene ring can introduce various functional groups.
Scientific Research Applications
(2S,5S)-5-hydroxy-5-methyl-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2S,5S)-5-hydroxy-5-methyl-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and thiophene-containing molecules. Examples are:
- (2S,5S)-5-hydroxy-5-methyl-1-(phenylmethyl)piperidine-2-carboxylic acid
- (2S,5S)-5-hydroxy-5-methyl-1-(furan-2-ylmethyl)piperidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S,5S)-5-hydroxy-5-methyl-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophene ring, in particular, contributes to its potential as a versatile building block in organic synthesis and its promising biological activities .
Properties
IUPAC Name |
(2S,5S)-5-hydroxy-5-methyl-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(16)5-4-10(11(14)15)13(8-12)7-9-3-2-6-17-9/h2-3,6,10,16H,4-5,7-8H2,1H3,(H,14,15)/t10-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFYFBWLDIOXDP-JQWIXIFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)CC2=CC=CS2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](N(C1)CC2=CC=CS2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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